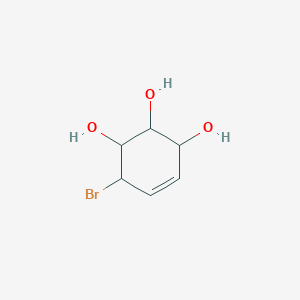

6-溴环己烯-1,2,3-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

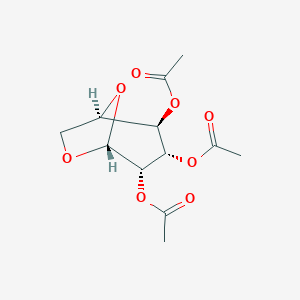

The synthesis of complex organobromine compounds like 6-Bromocyclohex-4-ene-1,2,3-triol often involves multistep synthetic routes that incorporate bromination reactions, ring-closure strategies, and functional group transformations. For instance, derivatives similar to the target compound have been synthesized through methods that involve the addition of bromine to unsaturated precursors, followed by further functionalization and ring modifications (Gavrilova et al., 2013). These methodologies highlight the versatility of bromine in facilitating complex molecular architectures.

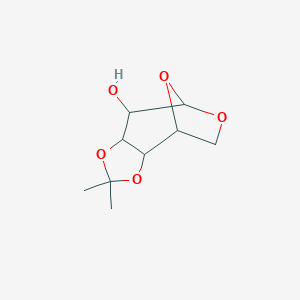

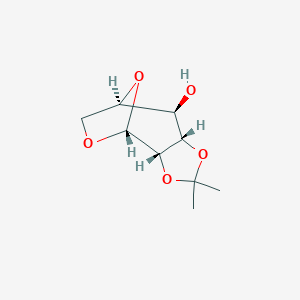

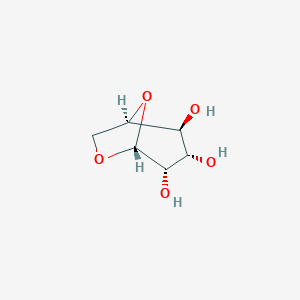

Molecular Structure Analysis

The molecular structure of compounds like 6-Bromocyclohex-4-ene-1,2,3-triol is characterized by the presence of a brominated cyclohexene ring, which influences both the chemical reactivity and physical properties of the molecule. X-ray crystallography, spectroscopic methods, and computational chemistry play crucial roles in elucidating the geometric parameters, conformations, and electronic structure of these compounds. For example, structural analysis through single crystal X-ray diffraction and quantum chemical studies provide insights into the tautomerism, resonance, and intermolecular interactions that define the stability and reactivity patterns of these molecules (Karabıyık et al., 2009).

Chemical Reactions and Properties

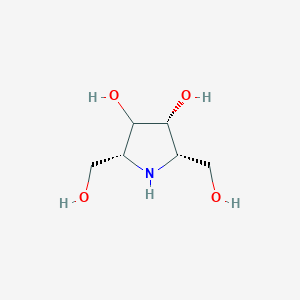

6-Bromocyclohex-4-ene-1,2,3-triol and its derivatives participate in a wide range of chemical reactions, including but not limited to, nucleophilic substitution, elimination, oxidation, and cycloaddition reactions. The bromine atom in these compounds serves as a reactive site for nucleophilic attack, facilitating the synthesis of a vast array of functionalized derivatives. The chemical behavior of these molecules is also influenced by the presence of the cyclohexene ring and hydroxyl groups, which can undergo transformations under various reaction conditions to yield new compounds with different functionalities (Bradley et al., 2011).

科学研究应用

合成与反应性

- 环己-1,2,4-三烯中间体: 一项研究证明了通过消除溴化氢制备 1-溴环己-1,4-二烯,从而合成四氢环氧萘。这一过程突出了环己-1,2,4-三烯的反应性中间体,展示了合成复杂萘衍生物的途径 (Christl & Groetsch, 2000)。

- 微波辅助环化: 芳基 2-溴环己-1-烯羧酸酯在微波辐射下环化,生成苯并[c]色酮-6-酮及其四氢类似物,展示了在温和碱性条件下构建复杂环状结构的方法 (Dao 等,2018)。

- 负介电分子: 研究重点是合成含有四氟环己-1,3-二烯部分的负介电分子,用于平面液晶显示器件应用,揭示了氟化环己烯衍生物在材料科学中的重要性 (Yamada 等,2017)。

化学转化

- 开环反应: 研究了环己烯衍生物与 AcBr 和 AcCl 的开环反应,为制备卤代冈杜醇提供了新方法,突出了获得功能化环己烯三醇的通用方法 (Baran 等,2004)。

- 二酮氧化: 1,3-环己二酮的氧化反应证明了 5-烯-1,2,4-三酮的形成,扩展了合成烯三酮(在有机合成中用作有价值的合成子)的工具箱 (Eddy 等,2012)。

在材料科学和有机合成中的应用

- 液晶环己烯衍生物: 从 3,6-二取代环己-2-烯酮合成新的液晶环己烯和环己烷衍生物表明了这些化合物在制造具有特定光学性质的材料中的应用 (Bezborodov 等,2002)。

- 缓蚀剂: 对 2-氨基-5-硝基-4,6-二芳基环己-1-烯-1,3,3-三腈的研究证明了它们作为 1 M HCl 中低碳钢的缓蚀剂的功效,展示了环己烯衍生物在工业环境中的实际应用 (Verma 等,2015)。

作用机制

Mode of Action

It’s known that brominated compounds often interact with their targets through covalent bonding, which can lead to significant changes in the target’s function .

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can significantly alter biochemical pathways .

Pharmacokinetics

Its physical and chemical properties such as melting point (115-118ºc), boiling point (2916ºC at 760 mmHg), and water solubility can influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromocyclohex-4-ene-1,2,3-triol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .

未来方向

属性

IUPAC Name |

6-bromocyclohex-4-ene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAFEYLYXXTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962154 |

Source

|

| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromocyclohex-4-ene-1,2,3-triol | |

CAS RN |

42014-74-4 |

Source

|

| Record name | 6-Bromoconduritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)